Olopatadine Amide is a chemical compound primarily recognized as an impurity of Olopatadine, which is a selective histamine H1 antagonist and mast cell stabilizer used in the treatment of allergic conditions. This compound is classified under the category of amides and is particularly relevant in pharmaceutical applications due to its role in the synthesis of Olopatadine and its analogs.
Olopatadine Amide can be sourced from various chemical synthesis processes, particularly those involving the modification of Olopatadine or its precursors. It is also available through chemical suppliers and databases that catalog pharmaceutical compounds.
Olopatadine Amide falls under the International Patent Classification (IPC) categories related to organic chemistry (C07D) and medicinal chemistry (A61K). Its classification highlights its relevance in medicinal formulations and therapeutic applications.
The synthesis of Olopatadine Amide involves several methods, prominently featuring the Wittig reaction, which is a well-established synthetic route in organic chemistry. This method facilitates the formation of alkenes through the reaction of phosphonium ylides with carbonyl compounds.
The process typically begins with the preparation of a phosphonium salt, which is then treated with a strong base in an inert solvent. The reaction conditions may vary, but optimal temperatures range from -20°C to 70°C. The resulting product is often purified through crystallization or chromatography to achieve a high purity suitable for pharmaceutical use .
The molecular formula for Olopatadine Amide is C21H24N2O3, indicating it contains 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. Its structure features an amide functional group attached to a dibenzoxepin core, which is characteristic of many antihistamines.
This structure showcases the connectivity between the different functional groups present in the molecule.
Olopatadine Amide participates in various chemical reactions typical of amides, including hydrolysis and acylation. These reactions are crucial for modifying its properties or synthesizing more complex derivatives.
In synthetic pathways, Olopatadine Amide can be transformed into other pharmacologically active compounds by undergoing acylation reactions with different carboxylic acids or acid chlorides. The stability of the amide bond allows for selective modifications without significant degradation of the core structure .
As an impurity related to Olopatadine, Olopatadine Amide shares similar mechanisms of action. It functions primarily as a histamine H1 receptor antagonist, inhibiting the effects of histamine in allergic responses. This action helps reduce symptoms such as itching, redness, and swelling associated with allergic reactions.
Studies have shown that compounds similar to Olopatadine Amide exhibit significant binding affinity for H1 receptors, contributing to their efficacy in treating allergic conditions .
Relevant data on these properties can be found in chemical databases and literature focusing on pharmaceutical compounds .
Olopatadine Amide serves primarily as an intermediate in the synthesis of Olopatadine and other related antihistamines. Its role in medicinal chemistry highlights its importance in developing new therapeutic agents for treating allergic conditions. Furthermore, it may also be utilized in research settings to explore new formulations or derivatives that enhance efficacy or reduce side effects associated with existing antihistamines .
Olopatadine amide emerged as a structurally significant compound during the optimization of the parent drug olopatadine (marketed as Patanol®/Pataday®). Developed by Kyowa Hakko Kogyo in the 1990s, olopatadine was designed as a dual-acting anti-allergic agent combining selective histamine H₁ receptor antagonism with mast cell stabilization [7] [9]. This innovation addressed limitations of first-generation antihistamines (e.g., sedation, receptor promiscuity). The amide derivative was identified early as:
Table 1: Key Milestones in Olopatadine/Amide Development
Year | Event | Significance |
---|---|---|
1992 | Synthesis of olopatadine and analogs described by Ohshima et al. | First disclosure of core dibenzoxepin scaffold |
1996 | FDA approval of ophthalmic olopatadine (0.1%) | Validated clinical efficacy of parent drug |
2004 | Isolation of olopatadine amide impurity in process chemistry | Highlighted need for controlled hydrolysis conditions |
2014 | UHPLC quantification in eye drops | Confirmed stability-linked impurity formation |
Olopatadine amide (C₂₃H₂₈N₂O₂, MW 364.48 g/mol) is a bioisosteric analog of olopatadine (C₂₁H₂₃NO₃, MW 337.41 g/mol) [4] [10]. Its structure features:
(11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydro-N,N-dimethyl-dibenz[b,e]oxepin-2-acetamide
Critical structural comparisons:
Table 2: Structural and Property Comparison
Property | Olopatadine | Olopatadine Amide | Impact |
---|---|---|---|
Ionizable Group | Carboxylic acid | Tertiary amide | Reduced membrane permeability |
logP (Predicted) | 3.2 | 4.0 | Enhanced CNS penetration risk |
H-Bond Acceptors | 3 | 3 | Similar target recognition |
H-Bond Donors | 1 | 0 | Loss of ionic interactions at binding sites |
Bioisosteric rationales include:
Olopatadine amide is intrinsically linked to olopatadine manufacturing through three primary roles:
The amide derivative features in Wittig-based routes described in EP 0235796 and U.S. Patent 5,116,863 [3] [7]:
Route: 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid → Esterification (methyl ester) → Wittig reaction with (3-dimethylaminopropyl)triphenylphosphonium bromide → Amidation (with dimethylamine) → Olopatadine amide → Hydrolysis → Olopatadine free base
Critical challenges include:
Identified as "Olopatadine Related Compound B" in pharmacopeias, the amide forms via:
Table 3: Impurity Profiles in Sterilized Olopatadine Formulations
Sterilization Method | Olopatadine Amide Impurity (%) | Total Impurities (%) | Key Degradants |
---|---|---|---|
Unsterilized | <0.005 | 0.13 | None detected |
Filtration | ≤0.011 | ≤0.39 | α-Hydroxy olopatadine |
Heat (Autoclaving) | ≤0.044 | ≤0.49 | Amide, oxidized, dimeric species |
Pharmacopeial limits (USP/EP): ≤0.5% for unspecified impurities, ≤0.1% for individual known impurities. Mitigation involves:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1